(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: is a chemical compound belonging to the class of indene derivatives. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the indene structure, making it a versatile building block in organic synthesis and a potential candidate for various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as indene or its derivatives.
Synthetic Steps: The compound can be synthesized through a multi-step process involving:
Functionalization: Introduction of functional groups (e.g., amino and carboxylic acid groups) onto the indene core.
Chiral Resolution: Ensuring the (S)-enantiomer is selectively synthesized, often using chiral catalysts or resolving agents.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up to industrial levels, ensuring cost-effectiveness and efficiency.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form an amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Indenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: is compared with other similar compounds, highlighting its uniqueness:
Indole Derivatives: Similar in structure but differing in the presence of the indole ring.
Indene Derivatives: Other indene derivatives may lack the amino or carboxylic acid groups.
Amino Acids: While structurally different, amino acids share functional groups such as amino and carboxylic acid.
Comparison with Similar Compounds
Indole
Indene
Amino Acids
Other Indene Derivatives
This comprehensive overview provides a detailed understanding of (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHHXHSPRMSQS-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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